molecular formula C11H16N2O4S B15194531 Thymidine, 3'-S-methyl-3'-thio- CAS No. 127908-94-5

Thymidine, 3'-S-methyl-3'-thio-

Cat. No.: B15194531
CAS No.: 127908-94-5
M. Wt: 272.32 g/mol
InChI Key: YIGBHTQIPVBKNR-HRDYMLBCSA-N
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Description

Classification as a Modified Nucleoside Analog

Thymidine (B127349), 3'-S-methyl-3'-thio- is classified as a modified nucleoside analog. Nucleoside analogs are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. nih.gov These analogs are pivotal in the development of various therapeutic agents. nih.gov The modification in 3'-S-Methyl-3'-thiothymidine involves the substitution of the 3'-hydroxyl group of the deoxyribose sugar with a methylthio (-SCH3) group. This alteration of the sugar moiety is a common strategy in the design of nucleoside analogs to achieve specific biological activities. nih.gov

The core structure of a nucleoside consists of a nucleobase linked to a sugar molecule (either ribose or deoxyribose). In the case of thymidine, the nucleobase is thymine (B56734) and the sugar is deoxyribose. Modifications can be made to either the base or the sugar. nih.gov The introduction of a sulfur atom, as seen in thiothymidines, is a bioisosteric replacement for an oxygen atom. This substitution can significantly impact the molecule's properties, including its size, polarity, and ability to form hydrogen bonds. nih.gov

Historical Development and Significance of Thiothymidines in Chemical Biology

The exploration of thiolated nucleosides, including thiothymidines, has a rich history in chemical biology. The introduction of a thiocarbonyl group, which is approximately 0.45 Å longer than a carbonyl group, has been utilized in several nucleoside analogs to study its effects on DNA base pairing and replication. nih.gov Early research into nucleoside analogs dates back to the late 1960s, leading to the development of over 25 approved therapeutic nucleosides for various viral infections. nih.gov

Thiolated derivatives of both pyrimidines and purines have demonstrated antibacterial activity. frontiersin.org Specifically, 2-thio- and 4-thiothymidine (B1630790) have been employed for the unique chemical properties of the thiocarbonyl group, such as its nucleophilic reactivity and utility in photocrosslinking experiments. nih.gov These studies have paved the way for investigating more complex modifications, such as the 3'-S-methyl-3'-thio- substitution, to understand better the steric and electronic effects on biological processes. nih.gov The synthesis of related compounds, like 3'-thioamido-modified 3'-deoxythymidine-5'-triphosphates, has also been explored for applications such as chain terminators in Sanger DNA sequencing. nih.gov

Overview of Research Areas for Nucleoside Analogs in Biomedical Science

Nucleoside analogs are a cornerstone of modern biomedical research and therapeutics, with applications spanning antiviral, anticancer, and antibacterial therapies. nih.govfrontiersin.org Their mechanism of action often involves the inhibition of key cellular or viral enzymes, such as DNA or RNA polymerases. nih.gov Upon cellular uptake, these analogs are typically phosphorylated to their active triphosphate forms, which can then be incorporated into nascent DNA or RNA chains, leading to chain termination or the accumulation of mutations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127908-94-5

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4S/c1-6-4-13(11(16)12-10(6)15)9-3-8(18-2)7(5-14)17-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1

InChI Key

YIGBHTQIPVBKNR-HRDYMLBCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC

Origin of Product

United States

Molecular Structure and Conformational Analysis of 3 S Methyl 3 Thiothymidine and Its Oligomeric Forms

Detailed Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be instrumental in confirming the presence and connectivity of the methylthio group. The chemical shift of the methyl protons and the C3' carbon would be characteristic. Furthermore, through-space correlations from Nuclear Overhauser Effect (NOE) experiments would provide insights into the spatial arrangement of the atoms, crucial for conformational analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compound, verifying the successful incorporation of the methylthio group.

X-ray Crystallography: The most definitive method for determining the three-dimensional structure would be single-crystal X-ray diffraction. This technique could provide precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's solid-state conformation.

In the absence of direct experimental data, the structural properties can be inferred from related compounds, such as 3'-thiothymidine and other S-alkylated nucleosides.

Conformational Features of the Sugar Moiety and Nucleobase

The conformation of a nucleoside is largely defined by the pucker of the furanose ring and the orientation of the nucleobase relative to the sugar.

Sugar Pucker: The deoxyribose ring in natural DNA typically adopts either a C2'-endo (South) or a C3'-endo (North) conformation. The presence of a bulky and electrostatically different substituent at the 3' position, such as the S-methyl group, is expected to influence this equilibrium. The larger van der Waals radius of sulfur compared to oxygen, and the presence of the methyl group, could introduce steric hindrance that favors one pucker over the other. Computational modeling studies on similarly modified nucleosides often show a preference for the C2'-endo conformation, which is characteristic of B-form DNA.

Glycosidic Torsion Angle (χ): This angle describes the rotation around the N-glycosidic bond (N1-C1') and determines the orientation of the thymine (B56734) base relative to the sugar. The two common conformations are anti and syn. In B-DNA, the anti conformation is predominant. The steric bulk of the 3'-S-methyl group could potentially influence the rotational freedom around the glycosidic bond, although the anti conformation is still expected to be favored to avoid steric clashes with the sugar ring.

Conformational ParameterExpected Feature for 3'-S-Methyl-3'-ThiothymidineComparison with Thymidine (B127349)
Sugar Pucker Predominantly C2'-endo (South) conformation is likely favored.Thymidine exists in a dynamic equilibrium between C2'-endo and C3'-endo.
Glycosidic Torsion Angle (χ) Expected to favor the anti conformation.Predominantly anti conformation.

Intramolecular Interactions and Stereochemical Considerations

Potential intramolecular interactions that could stabilize certain conformations include:

Steric Repulsions: The methyl group could experience steric clashes with the 5'-hydroxymethyl group or the nucleobase, depending on the sugar pucker and the glycosidic torsion angle. These repulsions would destabilize certain conformations.

van der Waals Interactions: Favorable van der Waals contacts between the methyl group and other parts of the molecule could contribute to conformational stability.

The absence of the 3'-hydroxyl group precludes the formation of a hydrogen bond between the 3'-OH and 5'-O, an interaction that can influence the conformation of natural nucleosides.

Impact of 3'-S-Methyl-3'-Thio Modification on Nucleoside Geometry and Chemical Properties

The replacement of the 3'-hydroxyl group with a methylthio group introduces several key changes to the nucleoside's geometry and chemical properties compared to unmodified thymidine.

Geometric Impact:

Bond Lengths and Angles: The C3'-S bond will be significantly longer than the C3'-O bond in thymidine (typically ~1.8 Å for C-S vs. ~1.4 Å for C-O). The C-S-C bond angle of the thioether will also differ from the C-O-H angle of the alcohol. These changes will alter the geometry of the sugar-phosphate backbone in an oligonucleotide chain.

Chemical Properties:

Lack of Hydrogen Bonding: The 3'-S-methyl group cannot act as a hydrogen bond donor, unlike the 3'-hydroxyl group. This is a critical difference, as the 3'-OH group is essential for the formation of the phosphodiester bond during DNA synthesis by DNA polymerases.

Nuclease Resistance: Oligonucleotides containing a 3'-S-phosphorothiolate linkage, a related modification, have shown increased resistance to nuclease degradation. It is plausible that the 3'-S-methyl-3'-thio modification would also confer some degree of nuclease resistance.

Chemical Reactivity: The sulfur atom in the methylthio group is a soft nucleophile and can be susceptible to oxidation or alkylation under certain conditions, introducing a potential site for further chemical modification.

Property3'-S-Methyl-3'-ThiothymidineThymidine
3' Substituent -S-CH3-OH
Hydrogen Bonding at 3' NoYes (Donor and Acceptor)
Lipophilicity HigherLower
Backbone Geometry (in Oligomers) Altered C3'-S bond length and anglesStandard C3'-O bond length and angles
Role in DNA Synthesis Chain terminator (lacks 3'-OH)Essential for chain elongation

Molecular Mechanisms and Biochemical Interactions of 3 S Methyl 3 Thiothymidine

Interactions with DNA Polymerases and DNA Synthesis Machinery

The substitution of the 3'-hydroxyl group with a thiomethyl group is a critical modification that dictates the interaction of 3'-S-methyl-3'-thiothymidine with DNA polymerases and its ultimate effect on DNA synthesis.

The primary mechanism by which 3'-S-methyl-3'-thiothymidine is expected to interfere with DNA synthesis is through chain termination. This mechanism is analogous to that of dideoxynucleotides (ddNTPs) used in Sanger DNA sequencing. sigmaaldrich.comnih.govcsus.edu For DNA elongation to occur, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). sigmaaldrich.comwikipedia.org

In 3'-S-methyl-3'-thiothymidine, the essential 3'-hydroxyl group is replaced by a thiomethyl (-S-CH3) group. Once a DNA polymerase incorporates the triphosphate form of 3'-S-methyl-3'-thiothymidine into a growing DNA strand, the absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming nucleotide. wikipedia.orgbiosyn.com This leads to the immediate cessation of DNA chain elongation. nih.govwikipedia.org This process of chain termination is a hallmark of many antiviral and anticancer nucleoside analogs. nih.gov

For 3'-S-methyl-3'-thiothymidine to act as a chain terminator, it must first be incorporated into a nucleic acid strand by a polymerase. Studies on the closely related compound, 3'-deoxy-3'-thiothymidine, have demonstrated that it can be successfully incorporated into synthetic oligodeoxynucleotides using automated phosphoramidite (B1245037) chemistry. nih.gov The coupling yields for the incorporation of a single 3'-deoxy-3'-thiothymidine phosphoramidite were reported to be in the range of 85–90%. nih.gov

Furthermore, other 3'-thionucleosides, such as 3'-thiocytidine, 3'-thioguanosine, and 3'-thioinosine, have also been successfully converted to their phosphoramidite forms and incorporated into oligoribonucleotides (RNA). nih.gov This indicates that the 3'-thio modification is tolerated by the enzymes and chemical processes involved in nucleic acid synthesis. The incorporation of the triphosphate form of 4'-thiothymidine (B166157) into the DNA of mouse 3T3 cells has also been observed. osti.gov

Analog Type of Nucleic Acid Method of Incorporation Reference
3'-Deoxy-3'-thiothymidineOligodeoxynucleotide (DNA)Automated phosphoramidite synthesis nih.gov
3'-Thioribonucleosides (C, G, I)Oligoribonucleotide (RNA)Solid-phase synthesis via phosphoramidites nih.gov
4'-ThiothymidineDNACellular incorporation in mouse 3T3 cells osti.gov

Modulation of Enzymatic Activity and Metabolism

The metabolic fate and enzymatic interactions of 3'-S-methyl-3'-thiothymidine are crucial for its activation and persistence in a biologically active form.

For a nucleoside analog to be incorporated into DNA, it must first be phosphorylated to its triphosphate form. This process is initiated by nucleoside kinases. Human cytosolic thymidine (B127349) kinase 1 (TK1) is a key enzyme in the salvage pathway of thymidine and is responsible for the phosphorylation of thymidine and its analogs. nih.gov The crystal structure of human TK1 reveals that the 3'-hydroxyl group of the substrate interacts with the main-chain atoms of a conserved glycine (B1666218) residue. nih.gov This interaction leaves one side of the 3'-position exposed, which allows the enzyme to tolerate substitutions at this position. nih.gov A well-known example of this is 3'-azido-3'-deoxythymidine (AZT), an anti-HIV drug that is a substrate for TK1. nih.gov This tolerance for 3'-modifications suggests that 3'-S-methyl-3'-thiothymidine could also be a substrate for TK1, although direct experimental evidence for this specific compound is not available in the provided search results. Additionally, studies with 4'-thiothymidine have shown that it is phosphorylated to its monophosphate and triphosphate derivatives in cells, indicating that thio-modifications on the sugar ring are permissible for kinase activity. osti.gov

Thymidine phosphorylase (TP) is an enzyme that cleaves the glycosidic bond of thymidine, converting it to thymine (B56734) and 2'-deoxy-D-ribose-1-phosphate. mdpi.com The degradation of nucleoside analogs by TP can reduce their therapeutic efficacy. nih.gov Resistance to TP can therefore increase the bioavailability and half-life of the analog. Tipiracil is an example of a TP inhibitor used in combination with other chemotherapeutic agents to prevent their degradation. nih.gov There is no specific information in the search results regarding the resistance or susceptibility of 3'-S-methyl-3'-thiothymidine to degradation by thymidine phosphorylase.

Once incorporated into a DNA strand, the stability of the resulting nucleic acid is influenced by its susceptibility to nucleases. Modifications to the sugar-phosphate backbone of oligonucleotides are a common strategy to increase their resistance to cellular nucleases. idtdna.comsynoligo.com

Studies on oligonucleotides containing the related compound 4'-thiothymidine have shown that this modification confers high resistance to degradation by the endonuclease S1. nih.gov However, no significant resistance to the 3'-exonuclease activity of snake venom phosphodiesterase (SVPD) was observed. nih.gov Since 3'-S-methyl-3'-thiothymidine would be located at the 3'-terminus of the DNA chain after its incorporation and subsequent chain termination, it would likely confer resistance to degradation by 3'-exonucleases, which are a major source of nucleolytic activity in cells. idtdna.comresearchgate.net The presence of a modification at the 3'-end can act as a block to these enzymes. synoligo.com

Enzyme Effect of Thio-Modification Details Reference
Endonuclease S1High resistanceObserved with oligonucleotides containing 4'-thiothymidine. nih.gov
Snake Venom Phosphodiesterase (SVPD)No significant resistanceObserved with oligonucleotides containing 4'-thiothymidine. nih.gov
3'-ExonucleasesPotential resistance3'-terminal modifications generally inhibit 3'-exonuclease activity. idtdna.comsynoligo.comresearchgate.net

DNA Repair Enzymes

The introduction of a 3'-S-methyl-3'-thio modification into a DNA strand can significantly impact its recognition and processing by DNA repair enzymes. Research has shown that oligonucleotides containing a 3'-thiothymidine residue exhibit resistance to cleavage by certain restriction endonucleases. For instance, a self-complementary oligonucleotide containing 3'-thiothymidine at the EcoRV restriction site was found to be completely resistant to cleavage by the EcoRV enzyme. nih.gov In a heteroduplex where only one strand contained the 3'-thiothymidine modification, cleavage occurred exclusively on the unmodified strand. nih.gov This resistance suggests that the sulfur substitution at the 3'-position interferes with the enzyme's ability to bind and/or catalyze the cleavage of the phosphodiester bond.

While direct studies on a wide range of DNA repair enzymes with 3'-S-Methyl-3'-thiothymidine are not extensively documented, the resistance to a specific endonuclease like EcoRV implies a broader potential for altered interactions with other DNA processing enzymes. The methyl group on the sulfur atom could further enhance this steric hindrance. It is also known that lesions in DNA labeled with (methyl-³H)thymidine are recognized and incised by mammalian DNA repair endonucleases, suggesting that modifications to the thymidine moiety can be a substrate for repair pathways. osti.gov However, the specific recognition and processing of a 3'-methylthioether group by common DNA repair pathways, such as base excision repair or nucleotide excision repair, remains an area for further investigation. The presence of such a modification might alter the local DNA structure, which could indirectly affect the repair of nearby DNA damage.

Influence on Nucleic Acid Hybridization and Conformation

The substitution of the 3'-oxygen with a sulfur atom and the addition of a methyl group in 3'-S-Methyl-3'-thiothymidine have profound effects on the conformational preferences of the furanose ring and, consequently, on the stability and structure of nucleic acid duplexes.

Studies on oligonucleotides containing 3'-S-phosphorothiolate linkages, a similar modification, have revealed a significant stabilizing effect on DNA:RNA duplexes, with an average increase in the melting temperature (Tm) of approximately 1.4°C per modification. nih.gov This stabilization is attributed to the preference of the 3'-thio-modified sugar for a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. psu.edu In contrast, this same modification has a destabilizing effect on DNA:DNA duplexes. nih.gov This destabilization arises because the preferred C3'-endo pucker of the modified nucleotide is less compatible with the C2'-endo conformation predominantly found in B-form DNA. psu.edu

The methyl group in 3'-S-Methyl-3'-thiothymidine is expected to further influence these conformational equilibria. The methylation of cytosine at the 5-position has been shown to increase the thermal stability of DNA duplexes by reducing the flexibility of the DNA backbone. nih.govsemanticscholar.org Similarly, the methyl group at the 3'-sulfur could introduce steric constraints that further favor specific sugar puckers and alter the local helical parameters of the DNA or RNA strand into which it is incorporated. The presence of dangling thymidine residues has also been shown to increase the melting temperature of DNA duplexes, an effect that is enthalpic in origin. scilit.com

The following table summarizes the observed effects of related modifications on nucleic acid duplex stability:

ModificationDuplex TypeEffect on Melting Temperature (Tm)Reference
3'-S-PhosphorothiolateDNA:RNAIncrease (~1.4°C per modification) nih.gov
3'-S-PhosphorothiolateDNA:DNADecrease nih.gov
5-MethylcytosineDNA:DNAIncrease nih.gov
Dangling ThymidineDNA:DNAIncrease scilit.com

Photolabile Probe Mechanisms in Biological Systems

While direct studies on the photolabile probe mechanisms of 3'-S-Methyl-3'-thiothymidine are limited, the photochemical properties of related thiated nucleosides, particularly 4-thiothymidine (B1630790), provide a basis for understanding its potential in this application. 4-thiothymidine is a well-established photo-crosslinking agent used to study nucleic acid-protein interactions. nih.govnih.gov Upon excitation with UV light, 4-thiothymidine can form a covalent bond with nearby amino acid residues in a protein, effectively "trapping" the protein-DNA complex for further analysis. nih.gov

The photoreactivity of thiated nucleobases stems from their ability to absorb light at longer wavelengths than their unmodified counterparts and to form reactive excited states. Theoretical studies on a thymidine:4-thiothymidine dimer have shown that photoexcitation can lead to the formation of various photoproducts through different reaction pathways. rsc.org

It is plausible that 3'-S-Methyl-3'-thiothymidine could exhibit similar photolabile properties. The presence of the sulfur atom could enable photo-induced crosslinking, although the specific mechanisms and efficiencies would likely differ from 4-thiothymidine due to the different position of the sulfur atom and the presence of the methyl group. The photochemistry of thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine has been studied, revealing a variety of photoproducts upon UV irradiation, indicating that modifications to the thymidine structure can lead to complex photochemical reactions. nih.gov The development of oligonucleotides containing 3'-S-phosphorothiolate linkages has been a significant step in probing enzyme-catalyzed cleavage processes, and the specific cleavage of these linkages can be induced chemically, for example, with silver nitrate (B79036) or iodine. nih.govnih.gov This chemical lability, while not photo-induced, highlights the unique reactivity of the 3'-thio modification. Further research is necessary to fully elucidate the photochemical properties of 3'-S-Methyl-3'-thiothymidine and its potential as a photolabile probe in biological systems.

Structure Activity Relationship Sar Studies of 3 S Methyl 3 Thiothymidine Analogs

Influence of 3'-S-Methyl and 3'-Thio Modifications on Biological Function

The introduction of a sulfur atom at the 3'-position of the deoxyribose ring, creating a 3'-thio-nucleoside, significantly alters the electronic and steric properties of the molecule compared to its natural counterpart, thymidine (B127349). This modification can impact the sugar pucker conformation, which is crucial for recognition by polymerases and kinases. The replacement of the 3'-hydroxyl group with a thiol (SH) group allows for further modification, such as S-methylation to form a 3'-S-methyl-3'-thioether.

The 3'-thio modification alone has been shown to confer interesting biological properties. For instance, oligonucleotides containing 3'-S-phosphorothiolate linkages have been used as tools to study enzyme-catalyzed cleavage processes in DNA. nih.gov These linkages exhibit increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides. nih.gov

The addition of a methyl group to the 3'-thio moiety (3'-S-methyl) further modifies the molecule's properties. The methyl group is relatively small and lipophilic, which can influence the molecule's ability to cross cell membranes and its interaction with the hydrophobic pockets of enzymes. While direct biological data on 3'-S-methyl-3'-thiothymidine is limited, studies on related analogs provide valuable insights. For example, methylation at the N3 position of thymidine has been shown to result in a compound with high cytostatic activity against murine leukemia L1210 cells. nih.gov However, this modification also led to a significant decrease in antiviral activity due to a lower affinity for cellular and viral nucleoside kinases. nih.gov This suggests that while methylation can enhance certain biological activities, it can also negatively impact the necessary enzymatic activation steps.

Impact of Nucleobase and Sugar Modifications on Activity

The biological activity of 3'-S-methyl-3'-thiothymidine analogs can be further modulated by modifications to the thymine (B56734) base or other parts of the sugar ring.

Sugar Modifications: Beyond the 3'-position, other alterations to the sugar moiety can fine-tune the biological profile of nucleoside analogs. Ribofuranose sugar conformation plays a pivotal role in the structure and function of nucleic acids. researchgate.net Modifications that lock the sugar into a specific pucker (North or South) can enhance binding to target enzymes or improve the stability of oligonucleotide duplexes. For instance, 4'-thio modifications have been investigated and shown to influence sugar puckering. researchgate.net The combination of a 3'-S-methyl-3'-thio modification with a 4'-thio or other sugar modifications could lead to analogs with highly specific conformational preferences, potentially leading to increased selectivity for viral polymerases over host-cell polymerases. The synthesis of various sugar-modified nucleosides is an active area of research, with new methods being developed to create diverse structures for biological evaluation. nih.gov

Correlation of Structural Features with Enzymatic Recognition and Substrate Activity

For a nucleoside analog to exert its biological effect, it must often be recognized and metabolized by cellular or viral enzymes, typically kinases that phosphorylate it to the active triphosphate form, which can then be incorporated into DNA or RNA by polymerases.

The structural features of 3'-S-methyl-3'-thiothymidine analogs are critical for their interaction with these enzymes. The replacement of the 3'-hydroxyl group with a 3'-S-methyl-3'-thio group fundamentally alters the hydrogen bonding capacity at this position. The absence of the 3'-OH group means that once incorporated into a growing DNA chain, it would act as a chain terminator, as it lacks the necessary group for the formation of the next phosphodiester bond.

Studies with related 3'-modified nucleosides have provided insights into enzymatic recognition. For example, 3'-amino-3'-deoxythymidine (B22303) is a potent inhibitor of the replication of some cancer cell lines. nih.gov The introduction of various heterocyclic substituents at the 3'-position of deoxythymidine has been explored, with some derivatives showing marginal antiviral activity against HIV. nih.gov This indicates that the nature of the 3'-substituent is a key determinant of biological activity.

The interaction of modified nucleosides with polymerases has also been studied. DNA polymerases have been shown to incorporate nucleoside α-thiotriphosphates, demonstrating that the enzyme can accommodate sulfur substitutions at the phosphate (B84403) group. nih.gov The stereochemistry of the phosphorothioate (B77711) linkage can influence the susceptibility of the resulting DNA to exonuclease digestion. nih.gov While this relates to phosphate modification, it underscores the principle that polymerases can tolerate atomic substitutions. The recognition of a 3'-S-methyl-3'-thiothymidine triphosphate by a polymerase would depend on how the enzyme's active site accommodates the altered sugar pucker and the steric bulk of the 3'-substituent.

Role of Substituent Electronic Effects and Overall Charge on Biochemical Interactions

The introduction of a thioether at the 3'-position in 3'-S-methyl-3'-thiothymidine alters the electronic environment of the sugar ring compared to the natural 3'-hydroxyl group. Sulfur is less electronegative than oxygen, which would affect the charge distribution and bond polarities within the sugar moiety. These electronic effects can influence the binding affinity of the analog for the active site of kinases.

The table below summarizes the phosphorylation of various C3'-functionalized thymidine derivatives by hTK1, illustrating the influence of the substituent's charge.

Compound Position of Functionalization Charge of Substituent Relative Phosphorylation (% of Thymidine)
Derivative 1C3'Neutral28%
Derivative 2C3'Anionic20%
Derivative 3C3'Cationic<1%
Derivative 4N3Cationic18%
Derivative 5N3Neutral14%
Derivative 6N3Anionic9%

Data adapted from a study on charge-dependent substrate activity of thymidine derivatives. nih.gov

This data suggests that for modifications at the 3'-position, a neutral or anionic charge is preferred for phosphorylation by hTK1. The 3'-S-methyl-3'-thio- modification is neutral, suggesting it could be a substrate for phosphorylation, a critical step for its potential biological activity.

Theoretical and Computational Studies on 3 S Methyl 3 Thiothymidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-empirical Molecular Orbital Theory)

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic and structural properties of a molecule like 3'-S-methyl-3'-thiothymidine. These methods model the behavior of electrons in a molecule to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3'-S-methyl-3'-thiothymidine, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is critical for understanding the molecule's preferred shape (conformation).

Calculate Electronic Properties: Map the electron density distribution, determine partial atomic charges, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). These properties are key to predicting the molecule's reactivity and its potential to engage in intermolecular interactions.

Predict Spectroscopic Signatures: Compute theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. researchgate.net

Determine Thermodynamic Properties: Calculate thermodynamic parameters such as enthalpy and Gibbs free energy of formation, providing insight into the molecule's stability. nih.gov

Semi-empirical Molecular Orbital Theory methods, such as AM1 or PM3, offer a faster, albeit less accurate, alternative to DFT. researchgate.net These methods are particularly useful for preliminary conformational searches on larger systems or for generating initial structures for higher-level DFT optimization. They are often employed in the initial stages of computational analysis before more resource-intensive calculations are performed.

A typical DFT study on 3'-S-methyl-3'-thiothymidine would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), TZVP) to solve the quantum mechanical equations. nih.govresearchgate.net The choice of functional is critical, especially for molecules containing sulfur, as some functionals are better at describing the electronic environment of heavier atoms and non-covalent interactions.

Molecular Docking and Molecular Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing how a ligand like 3'-S-methyl-3'-thiothymidine might interact with a biological target, such as a viral polymerase or a cellular kinase.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves:

Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

Defining a binding site or "docking box" on the protein.

Computationally placing the ligand (3'-S-methyl-3'-thiothymidine) into the binding site in numerous possible conformations and orientations.

Using a scoring function to rank the poses based on their estimated binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable interaction. mdpi.com

For 3'-S-methyl-3'-thiothymidine, docking could reveal key interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions with nonpolar pockets, and potential steric clashes that might prevent binding.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time. nih.gov After an initial pose is determined by docking, an MD simulation can:

Assess the stability of the predicted binding mode.

Reveal conformational changes in both the ligand and the protein upon binding.

Characterize the role of water molecules in mediating interactions at the binding interface.

Calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.

A typical MD simulation for a 3'-S-methyl-3'-thiothymidine-enzyme complex would last for tens to hundreds of nanoseconds to observe the stability and dynamics of the interaction. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking and MD Simulation Study of 3'-S-Methyl-3'-Thiothymidine with a Target Kinase
ParameterValue/DescriptionMethod
Binding Affinity (Score)-8.5 kcal/molMolecular Docking
Key Interacting ResiduesLys55 (H-bond), Asp180 (H-bond), Phe98 (π-stacking), Val60 (hydrophobic)Molecular Docking
RMSD of Ligand1.8 Å (over 100 ns)MD Simulation
Binding Free Energy-45.2 kcal/molMM/GBSA

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model for a set of thymidine (B127349) analogues, including 3'-S-methyl-3'-thiothymidine, could be developed to predict their inhibitory potency against a specific enzyme.

The steps to build a QSAR model include:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the descriptors to the biological activity. researchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) methods. nih.gov

A resulting QSAR model might indicate, for example, that modifications at the 3'-position that increase hydrophobicity while maintaining a specific steric profile lead to higher inhibitory activity. Such models provide valuable guidance for designing new, more potent analogues. researchgate.netnih.gov

Table 2: Example Dataset for a QSAR Study on Thymidine Analogues
Compound3'-ModificationLogP (Descriptor)Molecular Volume (Descriptor)pIC₅₀ (Activity)
Analogue 1-OH (Thymidine)-1.5240 ų4.5
Analogue 2-SH-1.1255 ų5.2
Analogue 3-S-CH₃-0.6270 ų5.8
Analogue 4-F-1.4238 ų4.9
Analogue 5-N₃-1.2265 ų6.1

Prediction of Binding Modes and Conformational Changes in Helical Structures

Computational methods are crucial for predicting the binding mode of 3'-S-methyl-3'-thiothymidine within an enzyme's active site and for analyzing its conformational preferences. The modification at the 3'-position of the deoxyribose sugar is particularly significant as this is the site of phosphodiester bond formation during DNA synthesis.

Conformational Analysis: The furanose ring of nucleosides like thymidine is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (S-type) and C3'-endo (N-type) forms. nih.gov Quantum chemical calculations can predict the relative energies of these puckers for 3'-S-methyl-3'-thiothymidine. The substitution of the 3'-hydroxyl with a larger, more flexible S-methyl-thio group would be expected to alter this conformational equilibrium compared to natural deoxythymidine, which could in turn affect its recognition by enzymes. nih.gov

Prediction of Binding Modes: As described in the molecular docking section (6.2), computational tools can predict the precise orientation of the compound in a binding pocket. This includes identifying the specific hydrogen bonds between the thymine (B56734) base and the protein, the orientation of the sugar ring, and the interactions of the 3'-S-methyl-thio group. For an enzyme like DNA polymerase, modeling would likely show that the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond, thus acting as a chain terminator.

Helical Structures: When a nucleoside analogue is incorporated into a DNA or RNA strand, it can alter the local helical structure. While 3'-S-methyl-3'-thiothymidine would terminate chain elongation, computational modeling could still be used to predict the structural impact of its potential incorporation at the 3'-end of a DNA strand. This would involve building a model of a short DNA duplex with the analogue at the terminus and running MD simulations to analyze any resulting distortions in the helical parameters, such as twist, roll, and slide, compared to a standard DNA helix.


Applications of 3 S Methyl 3 Thiothymidine in Academic Research

As Probes for DNA Synthesis and Cell Proliferation Studies

The rate of cellular proliferation is a critical parameter in many areas of biological research, particularly in cancer biology and developmental studies. The incorporation of labeled nucleosides into newly synthesized DNA is a cornerstone method for assessing this activity. While tritiated thymidine (B127349) ([³H]TdR) was historically used, its radioactivity poses safety and handling challenges and has been shown to potentially inhibit the very process it is meant to measure. nih.govrevvity.com

This has led to the development of alternative thymidine analogs. nih.govmdpi.com Among these, radiolabeled versions of 3'-S-Methyl-3'-Thiothymidine's parent compound, 4'-thiothymidine (B166157), have shown promise. For instance, 4′-[methyl-¹¹C]-thiothymidine (¹¹C-4DST) has been investigated as a positron emission tomography (PET) tracer to quantitatively measure DNA synthesis rates in vivo. researchgate.net Studies with 4′-[methyl-¹⁴C]thiothymidine have demonstrated its stability in human blood and its preferential accumulation in proliferating tissues, such as tumors. snmjournals.org This characteristic makes it a valuable probe for imaging and quantifying DNA synthesis and, by extension, cell proliferation. researchgate.netsnmjournals.orgnih.gov The inactivation of thymidylate synthase, a key enzyme in nucleotide metabolism, renders cells dependent on an external supply of thymidine for proliferation, a principle that can be exploited in cell therapy safety systems. nih.gov

Application Key Findings Citations
In vivo DNA synthesis imaging4'-[methyl-¹¹C]thiothymidine enables quantitative measurement of DNA synthesis rates using PET. researchgate.net
Cell proliferation assessmentRadiolabeled 4'-thiothymidine accumulates in rapidly dividing cells and tissues. snmjournals.org
Stability as a probe4′-[methyl-¹⁴C]thiothymidine exhibits greater stability in blood compared to [2-¹⁴C]thymidine. snmjournals.org

In the Design and Synthesis of Non-hydrolyzable Oligodeoxyribonucleotide Analogs

The phosphodiester backbone of natural DNA is susceptible to cleavage by nucleases. This inherent instability can be a significant limitation in various in vitro and in vivo applications. To address this, researchers have focused on creating non-hydrolyzable oligodeoxyribonucleotide (ODN) analogs. The replacement of the 3'-oxygen with sulfur in 3'-S-Methyl-3'-Thiothymidine results in a 3'-thiophosphodiester linkage upon incorporation into an oligonucleotide chain. This modification renders the backbone resistant to enzymatic degradation by phosphodiesterases.

The synthesis of such modified nucleosides, including 3',5'-dithiothymidine, has been a subject of considerable research. psu.edu These efforts have paved the way for the creation of robust ODN analogs with extended half-lives, which are crucial for applications in antisense technology and as stable aptamers.

For Investigating DNA-Protein, DNA-RNA, and DNA-DNA Interactions

Understanding the intricate interactions between DNA and other biomolecules is fundamental to deciphering the mechanisms of gene regulation and other cellular processes. The methyl group of thymine (B56734) is recognized as a crucial contact point for DNA-binding proteins. nih.govnih.gov By introducing modifications at the 3'-position, such as the methylthio group in 3'-S-Methyl-3'-Thiothymidine, researchers can probe the steric and electronic requirements of these interactions.

The incorporation of such analogs into DNA duplexes can influence their stability and conformation. For example, the interaction between the thymidine 5-methyl group and an adjacent adenine (B156593) ring contributes to the sequence-dependent deformability of DNA. nih.gov Similarly, modifications at the 3' or 5' ends of DNA duplexes with units like tetrathiafulvalene (B1198394) (TTF) have been shown to significantly alter their melting temperatures and aggregation behavior, providing insights into interstrand interactions. rsc.org Furthermore, the study of RNA-DNA hybrids, which can form various structures like R-loops and triplexes, is essential for understanding their roles in gene expression and genome stability. nih.gov

In Photoaffinity Labeling and Crosslinking Experiments

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules and to map the binding sites within macromolecules. mdpi.comnih.govscispace.comaccessscience.com This method involves a photoactivatable probe that, upon irradiation with light, forms a covalent bond with its target molecule. nih.gov

While the direct use of 3'-S-Methyl-3'-Thiothymidine in photoaffinity labeling is not extensively documented in the provided search results, the principle of incorporating modified nucleosides into DNA makes it a potential candidate for such experiments. A derivative of 3'-S-Methyl-3'-Thiothymidine could be synthesized to include a photoreactive group. When incorporated into a specific DNA sequence, this probe could be used to covalently crosslink to interacting proteins or nucleic acids upon UV irradiation. This would allow for the precise identification of the molecules that bind to that specific DNA sequence. Recent advancements have even utilized photoaffinity labeling for the site-specific creation of radioimmunoconjugates. nih.gov

As Components for Non-enzymatic Nucleic Acid Template Copying

The non-enzymatic replication of nucleic acids is a central area of research in origin of life studies and for the bottom-up synthesis of artificial cellular systems. nih.gov This process relies on chemically activated nucleotides that can polymerize on a template strand without the need for enzymes.

Research has shown that 3'-amino-nucleotides are significantly more reactive in non-enzymatic template copying than their natural ribonucleotide counterparts. acs.org A key development in this area is the synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine. rsc.orgrsc.orgnih.gov The substitution of the 2-keto group with a sulfur atom was found to enhance the rate of template copying by five-fold compared to the unmodified 3'-amino-thymidine monomer. rsc.orgrsc.orgnih.gov This demonstrates that modifications to the nucleobase, in conjunction with alterations to the sugar moiety, can dramatically improve the efficiency of non-enzymatic nucleic acid replication. These findings are crucial for developing systems capable of copying mixed-sequence templates, a significant step towards creating self-replicating molecular systems. acs.org

Monomer Key Feature Impact on Non-enzymatic Copying Citations
3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide2-thio substitution5-fold rate enhancement compared to unmodified 3'-amino-T monomer. rsc.orgrsc.orgnih.gov
3'-aminonucleotides3'-amino group~10-fold higher polymerization rate with 2-methylimidazole (B133640) activation compared to imidazole (B134444) activation. acs.org

In Antisense Technology Research

Antisense technology is a promising therapeutic approach that involves the use of short, synthetic oligonucleotides (antisense oligonucleotides or ASOs) to bind to a specific messenger RNA (mRNA) and inhibit its translation into a protein. A major hurdle in the development of effective ASOs is their susceptibility to degradation by cellular nucleases.

The incorporation of nuclease-resistant nucleotide analogs is a key strategy to overcome this limitation. The 3'-thiophosphodiester linkage formed by 3'-S-Methyl-3'-Thiothymidine provides the necessary stability against nuclease-mediated hydrolysis. By synthesizing ASOs containing this and other modifications, researchers can create more potent and durable therapeutic agents. The synthesis of various 3'-C-substituted and 3'-thioamido-modified thymidine derivatives further expands the toolkit for creating robust ASOs. nih.govnih.gov

Analytical Methodologies for the Characterization and Quantification of 3 S Methyl 3 Thiothymidine

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry stands as a cornerstone for the structural elucidation and sensitive detection of 3'-S-Methyl-3'-Thiothymidine. The inherent nature of this modified nucleoside makes it amenable to several MS-based approaches.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like nucleosides without causing significant fragmentation. In ESI-MS analysis of compounds similar to 3'-S-Methyl-3'-Thiothymidine, the molecule is typically ionized to form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov For thiolated nucleosides, ESI-MS provides an accurate determination of the molecular weight, which is a fundamental step in its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of 3'-S-Methyl-3'-Thiothymidine, distinguishing it from other molecules with the same nominal mass. This is crucial for confirming the identity of the compound and for identifying any potential impurities or degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govshimadzu.comprotocols.io This hyphenated technique is invaluable for analyzing complex mixtures. An LC-MS workflow for 3'-S-Methyl-3'-Thiothymidine would typically involve separating the compound from other components on a reversed-phase column followed by detection with an ESI-MS. protocols.io Tandem mass spectrometry (LC-MS/MS) can be further employed to obtain structural information. In this approach, the parent ion corresponding to 3'-S-Methyl-3'-Thiothymidine is isolated and fragmented, and the resulting fragment ions are analyzed. A characteristic fragmentation pattern for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the nucleobase (5-methyl-2,4(1H,3H)-pyrimidinedione with a thio-modification) and another corresponding to the modified sugar moiety (3-S-methyl-3-thio-deoxyribose). acs.org The detection of these specific fragments provides strong evidence for the compound's identity. Furthermore, LC-MS/MS is a powerful tool for the quantification of modified nucleosides in various biological samples. nih.govresearchgate.net

Technique Application for 3'-S-Methyl-3'-Thiothymidine Typical Observations
ESI-MSDetermination of molecular weight.Detection of [M+H]⁺ or [M-H]⁻ ions.
HRMSDetermination of elemental composition.Highly accurate mass measurement for formula confirmation.
LC-MS/MSSeparation, identification, and quantification in complex mixtures.Chromatographic separation followed by parent and fragment ion detection (e.g., loss of the modified sugar moiety). acs.orgresearchgate.net

Chromatography (e.g., HPLC, Preparative HPLC, Ion Exchange Chromatography)

Chromatographic techniques are fundamental for the purification and analytical assessment of 3'-S-Methyl-3'-Thiothymidine, ensuring the isolation of a high-purity compound for further studies.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of nucleosides. For 3'-S-Methyl-3'-Thiothymidine, reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its hydrophobicity. The presence of the methyl group and the sulfur atom in 3'-S-Methyl-3'-Thiothymidine will affect its retention behavior compared to the parent nucleoside, thymidine (B127349). HPLC coupled with a UV detector is routinely used to assess the purity of the synthesized compound. nih.gov

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to purify significant quantities of the compound. Following a chemical synthesis of 3'-S-Methyl-3'-Thiothymidine, preparative HPLC is an essential step to isolate the target compound from unreacted starting materials, reagents, and byproducts, yielding a highly purified sample. nih.gov

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. While nucleosides themselves are generally neutral, ion-exchange chromatography can be particularly useful for separating nucleotides (phosphorylated nucleosides) or oligonucleotides containing 3'-S-Methyl-3'-Thiothymidine. The negatively charged phosphate (B84403) backbone of nucleotides and oligonucleotides allows them to bind to a positively charged anion-exchange column. Elution is typically achieved by increasing the salt concentration of the mobile phase. This technique is highly effective for separating full-length oligonucleotides from shorter, truncated sequences. shimadzu.comnih.gov

Technique Principle of Separation Application for 3'-S-Methyl-3'-Thiothymidine
HPLCPolarity and hydrophobicity.Purity assessment and analytical quantification.
Preparative HPLCSame as HPLC, but on a larger scale.Purification of the compound after synthesis. nih.gov
Ion-Exchange ChromatographyNet charge.Primarily for the purification of phosphorylated derivatives or oligonucleotides containing the modified nucleoside. shimadzu.comnih.gov

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism, NMR)

Spectroscopic methods provide valuable information about the electronic and structural properties of 3'-S-Methyl-3'-Thiothymidine.

UV-Vis Spectroscopy is used to determine the light absorption properties of the compound. The chromophore in 3'-S-Methyl-3'-Thiothymidine is the modified pyrimidine (B1678525) ring. Thiolated nucleosides typically exhibit a characteristic shift in their maximum absorbance (λmax) to longer wavelengths compared to their canonical counterparts. For instance, 4-thiothymidine (B1630790) has a strong absorption around 340 nm. This distinct spectral property can be used for quantification and to monitor reactions involving the compound. The UV spectrum of nucleosides can also be pH-dependent, a feature that can be exploited for their characterization. protocols.io

Fluorescence Spectroscopy , while not inherently a primary technique for unmodified nucleosides as they are generally not fluorescent, can be employed if the molecule is derivatized with a fluorescent tag. This would allow for highly sensitive detection in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can be used to determine the precise connectivity of atoms in 3'-S-Methyl-3'-Thiothymidine. The chemical shifts of the protons and carbons in the sugar moiety will be significantly affected by the presence of the sulfur atom at the 3' position and the attached methyl group. For instance, in related 3'-thionucleosides, the sugar conformation is often shifted towards a C3'-endo pucker. The ¹H and ¹³C chemical shifts of the thiomethyl group would also be a key diagnostic feature in the NMR spectra. shimadzu.com

Technique Information Obtained Relevance to 3'-S-Methyl-3'-Thiothymidine
UV-Vis SpectroscopyLight absorption properties.Quantification and monitoring reactions, with an expected λmax shift due to the thio-modification. protocols.io
Fluorescence SpectroscopyEmission properties upon excitation.Applicable for detection if the compound is fluorescently labeled.
Circular DichroismConformational information of chiral molecules.Studying the impact of the modification on sugar pucker and nucleic acid structure. acs.org
NMR SpectroscopyDetailed molecular structure and conformation.Unambiguous structural confirmation and determination of stereochemistry. shimadzu.com

Biolabeling and Detection Techniques (e.g., Click Chemistry, Immunofluorescence, Autoradiography)

To study the biological fate and function of 3'-S-Methyl-3'-Thiothymidine, various labeling and detection techniques can be employed.

Click Chemistry refers to a class of biocompatible reactions that are rapid, specific, and high-yielding. The thiol group in 3'-S-Methyl-3'-Thiothymidine could potentially be exploited for conjugation reactions. For example, thiol-ene click chemistry allows for the efficient reaction of thiols with alkenes. nih.gov Alternatively, the molecule could be synthesized with an azide (B81097) or alkyne functional group to enable its participation in the widely used copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. shimadzu.comnih.gov This would allow for the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and affinity purification, respectively.

Immunofluorescence is a technique that uses antibodies to detect specific molecules in cells or tissues. While an antibody that specifically recognizes 3'-S-Methyl-3'-Thiothymidine may not be commercially available, it is theoretically possible to raise one. If successful, such an antibody could be used in immunofluorescence microscopy to visualize the localization of this modified nucleoside within cells, provided it is incorporated into cellular nucleic acids. This approach has been successfully used for other modified nucleosides. nih.gov

Autoradiography is a classic technique for detecting radiolabeled molecules. 3'-S-Methyl-3'-Thiothymidine could be synthesized with a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or sulfur-35 (B81441) (³⁵S). If this radiolabeled analog is introduced to cells, its incorporation into DNA can be visualized by exposing the sample to a photographic emulsion. The emitted radiation creates a pattern on the film, revealing the location of the radiolabeled compound. This method has been extensively used to study DNA synthesis using radiolabeled thymidine. researchgate.netnih.govnih.gov

Technique Labeling Strategy Detection Method
Click ChemistryIncorporation of an azide or alkyne, or utilization of the thiol group.Fluorescence microscopy or affinity-based assays after conjugation to a reporter molecule. nih.govshimadzu.comnih.gov
ImmunofluorescenceUse of a specific antibody against the modified nucleoside.Fluorescence microscopy to visualize the location of the antibody-bound compound. nih.gov
AutoradiographySynthesis with a radioactive isotope (e.g., ³H, ¹⁴C, ³⁵S).Exposure to photographic film to detect the radioactive signal. researchgate.netnih.govnih.gov

Future Research Directions and Unexplored Avenues for 3 S Methyl 3 Thiothymidine

Development of Novel and Efficient Synthetic Strategies

The synthesis of 3'-thionucleosides has historically presented challenges, often requiring multi-step procedures with modest yields. While methods for the preparation of the parent compound, 3'-deoxy-3'-thiothymidine, have been established, the introduction of a methyl group onto the sulfur atom introduces an additional layer of complexity. Future research in this area should focus on the development of novel, efficient, and stereoselective synthetic strategies for 3'-S-Methyl-3'-thiothymidine.

Current approaches to synthesizing 3'-thionucleosides often involve the displacement of a leaving group at the 3'-position with a sulfur nucleophile. A shortened procedure for the preparation of 5'-O-dimethoxytrityl-3'-deoxy-3'-thiothymidine has been reported, which could serve as a starting point for subsequent S-methylation. rsc.org The development of a fully automated coupling procedure for the incorporation of phosphorothioamidites into oligonucleotides also provides a valuable tool for creating larger DNA strands containing this modification. rsc.org

Future synthetic explorations could delve into enzymatic and combinatorial approaches. The use of enzymes, such as methyltransferases, could offer a highly specific and efficient means of methylating the 3'-thio group. Combinatorial synthesis, on the other hand, could be employed to rapidly generate a library of 3'-S-alkyl-3'-thionucleosides for screening purposes.

Potential Synthetic Strategy Key Advantages Potential Challenges
Stereoselective S-methylation of 3'-thiothymidine Direct and potentially high-yielding.Control of stereochemistry at the sulfur atom (if chiral), potential for over-methylation.
Enzymatic Synthesis High specificity and efficiency, mild reaction conditions.Identification and optimization of a suitable methyltransferase.
Convergent Synthesis Assembly from pre-functionalized sugar and base moieties.Potentially longer synthetic route, challenges in stereocontrol during glycosylation.
Flow Chemistry Improved reaction control, scalability, and safety.Requires specialized equipment and optimization of reaction parameters.

Advanced Structural and Dynamic Studies of its Interactions

The introduction of a methylthio group at the 3'-position of the deoxyribose ring is expected to have a significant impact on the conformational properties of the nucleoside and, by extension, the structure and dynamics of DNA containing this modification. To date, no specific structural studies on 3'-S-Methyl-3'-thiothymidine have been reported in the public domain. Therefore, a crucial area of future research is the detailed structural and dynamic characterization of this compound, both as a monomer and when incorporated into DNA duplexes.

High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable. X-ray crystallography can provide a static, atomic-level picture of the molecule's three-dimensional structure. nih.govnih.gov NMR spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the solution-state conformation and dynamics, including the preferred sugar pucker and the orientation around the glycosidic bond. glenresearch.com A crystal structure of a related dinucleoside methylphosphonate containing a 4-thiothymidine (B1630790) moiety revealed an extended conformation with unstacked bases, highlighting the significant structural perturbations that sulfur substitution can induce. nih.gov

In addition to experimental techniques, computational modeling and molecular dynamics (MD) simulations will be invaluable for understanding the dynamic behavior of 3'-S-Methyl-3'-thiothymidine within a DNA helix. nih.govnih.gov MD simulations can predict how the bulky and less polar methylthio group influences local DNA structure, flexibility, and interactions with surrounding water molecules and ions.

Structural Parameter Potential Impact of 3'-S-Methyl-3'-thio Modification Primary Investigative Techniques
Sugar Pucker Shift in the C2'-endo/C3'-endo equilibrium, potentially favoring a specific conformation.NMR Spectroscopy, X-ray Crystallography
Glycosidic Torsion Angle (χ) Altered preference for syn vs. anti conformation.NMR Spectroscopy, Molecular Dynamics Simulations
Backbone Torsion Angles Local perturbations in the DNA backbone geometry.X-ray Crystallography, NMR Spectroscopy
DNA Helix Parameters Changes in local twist, roll, and slide at the site of modification.X-ray Crystallography, Molecular Dynamics Simulations
Hydration and Ion Binding Altered patterns of water and ion interactions in the major and minor grooves.Molecular Dynamics Simulations, X-ray Crystallography

Elucidation of Further Molecular and Cellular Mechanisms of Action

A significant gap in our knowledge is the molecular and cellular mechanism of action of 3'-S-Methyl-3'-thiothymidine. Understanding how this modified nucleoside interacts with cellular machinery is paramount for any potential therapeutic or research application. A systematic investigation into its biological activity is a critical future research direction.

A primary question is whether 3'-S-Methyl-3'-thiothymidine can be phosphorylated by cellular nucleoside kinases to its corresponding 5'-mono-, di-, and triphosphate forms. The presence of the 3'-methylthio group may hinder the action of these kinases. If phosphorylated, the triphosphate derivative could then be tested as a substrate for various DNA polymerases. It is plausible that the 3'-modification could lead to chain termination of DNA synthesis, a mechanism employed by many antiviral and anticancer nucleoside analogs. mdpi.com

Cellular studies will be essential to determine the effects of 3'-S-Methyl-3'-thiothymidine on cell proliferation, cell cycle progression, and the induction of apoptosis. Furthermore, its metabolic fate, including its stability against catabolic enzymes, needs to be investigated. The thymine (B56734) methyl group is known to be important for DNA-protein interactions, and the addition of a methyl group at the 3'-thio position could have unforeseen effects on these interactions. dntb.gov.ua

Research Question Proposed Experimental Approach Expected Outcome
Is it a substrate for nucleoside kinases? In vitro kinase assays with recombinant enzymes.Determination of phosphorylation efficiency.
Is the triphosphate a substrate for DNA polymerases? Primer extension assays with various DNA polymerases.Identification as a substrate and/or inhibitor (e.g., chain terminator).
What are its effects on cultured cells? Cell viability assays, cell cycle analysis (flow cytometry), apoptosis assays.Assessment of cytotoxicity and effects on cellular processes.
What is its metabolic stability? Incubation with cell extracts or purified catabolic enzymes followed by HPLC or LC-MS analysis.Determination of its half-life and metabolic byproducts.

Exploration of New Research Applications as Molecular Tools and Probes

The unique chemical properties of the 3'-S-methyl-3'-thio modification could be exploited to develop novel molecular tools and probes for studying nucleic acid biology. This represents a largely unexplored but potentially fruitful avenue of research.

The sulfur atom, being a soft nucleophile, could be utilized for specific chemical ligation or cross-linking reactions to study DNA-protein or DNA-DNA interactions. The methyl group could serve as a unique spectroscopic reporter group in NMR studies of complex biological systems. glenresearch.com

If 3'-S-Methyl-3'-thiothymidine or its triphosphate is found to interact specifically with certain enzymes, it could be developed into a selective inhibitor or a probe to study the active site of these enzymes. Furthermore, the incorporation of isotopes (e.g., ¹³C or ³H in the methyl group) would enable its use as a tracer in metabolic studies or as a probe in advanced NMR experiments. nih.gov Radiolabeled versions, for instance with ¹¹C, could be explored for their potential in positron emission tomography (PET) imaging to monitor DNA synthesis in vivo, similar to other thymidine (B127349) analogs. nih.gov

Potential Application Key Feature of 3'-S-Methyl-3'-thiothymidine Research and Development Focus
Molecular Probe for DNA-Protein Interactions The sulfur atom allows for specific cross-linking. The methyl group can be a spectroscopic reporter.Development of cross-linking protocols and advanced NMR techniques.
Enzyme Inhibitor/Probe Potential for specific interactions with the active sites of polymerases or kinases.Screening against a panel of relevant enzymes to identify specific targets.
Tool for Studying DNA Repair The modified base may be recognized and processed by DNA repair machinery.In vitro and cellular assays to investigate its interaction with DNA repair pathways.
Component of Modified Oligonucleotides Altered hybridization properties and nuclease resistance.Synthesis of modified oligonucleotides and characterization of their biophysical properties.
PET Imaging Agent Potential for radiolabeling and incorporation into newly synthesized DNA.Development of efficient radiolabeling methods and in vivo evaluation.

Q & A

Q. What are the standard synthetic protocols for incorporating 3'-S-methyl-3'-thio-thymidine into oligonucleotides?

The phosphoramidite method is widely used for synthesizing oligonucleotides containing 3'-thio-modified thymidine. Key steps include:

  • Preparation of the 3'-thio-thymidine phosphoramidite precursor via mesylation and thiobenzoate substitution .
  • Solid-phase synthesis using automated DNA synthesizers, with coupling efficiency monitored via trityl cation release .
  • Post-synthesis purification via reverse-phase HPLC (e.g., TSKgel DEAE-2SW or CHEIMCOSORB 5-ODS-H columns) to isolate the desired oligonucleotide .

Q. How is the incorporation of 3'-S-methyl-3'-thio-thymidine into DNA quantified experimentally?

Radiolabeled (e.g., tritiated) 3'-thio-thymidine is incubated with target cells (e.g., mouse 3T3 fibroblasts). Post-incubation:

  • DNA is extracted and hydrolyzed to nucleosides/nucleotides.
  • Thin-layer chromatography (TLC) or HPLC separates phosphorylated derivatives (monophosphate, triphosphate).
  • Incorporation rates are calculated via scintillation counting, with normalization to endogenous thymidine levels (e.g., 1 modified nucleotide per 3 × 10⁶ thymidine nucleotides in 3T3 cells) .

Q. What analytical techniques validate the structural integrity of 3'-S-methyl-3'-thio-thymidine derivatives?

  • NMR spectroscopy : Confirms regioselective substitution at the 3'-position and absence of side products.
  • X-ray crystallography : Resolves stereochemical details (e.g., sugar puckering) in crystalline derivatives (see Supplementary Information in phosphazene-related studies for protocols) .
  • HPLC-MS : Verifies purity and molecular weight of synthetic oligonucleotides .

Advanced Research Questions

Q. How do 3'-thio modifications impact enzymatic processing of DNA (e.g., by repair endonucleases)?

  • Kinetic studies : Compare cleavage rates of oligonucleotides containing 3'-thio-thymidine dimers vs. unmodified substrates. For example, T4 endonuclease exhibits a 10-fold lower affinity (Kd = 2.7 × 10⁻¹⁰ M) for 3'-thio analogs due to disrupted hydrogen bonding at the 3'-oxygen .
  • Mechanistic insights : Molecular dynamics simulations or mutagenesis studies identify residues critical for recognizing the 3'-thio modification (e.g., histidine or lysine residues in endonucleases) .

Q. What experimental strategies mitigate off-target effects when using 3'-thio-modified oligonucleotides in gene silencing?

  • Chemical modifications : Combine 3'-thio groups with 2'-O-methyl or phosphorothioate (PS) backbones to enhance specificity .
  • Dose-response assays : Titrate modified oligonucleotides to identify thresholds for target vs. non-target mRNA suppression.
  • RNA-seq profiling : Genome-wide analysis identifies off-target binding sites, guiding redesign of guide strands .

Q. How can contradictory data on 3'-thio-thymidine’s antiviral efficacy be resolved?

  • Context-dependent variability : Assess cell-type-specific differences in nucleotide uptake (e.g., 3T3 fibroblasts vs. primary lymphocytes) .
  • Metabolic competition : Quantify intracellular pools of endogenous thymidine triphosphate (dTTP) vs. 3'-thio-TTP using LC-MS. High dTTP levels may reduce incorporation of modified analogs .
  • Resistance profiling : Serial passaging of viruses in the presence of 3'-thio-thymidine identifies mutations in viral polymerases that confer resistance .

Q. What methodologies optimize regioselectivity during 3'-thio-thymidine synthesis?

  • Protecting group strategies : Use 5'-O-dimethoxytrityl (DMT) groups to direct substitution to the 3'-position .
  • Reaction monitoring : Real-time TLC or LC-MS identifies intermediates (e.g., cyclothymidine derivatives) to adjust reaction conditions (e.g., pH, temperature) .
  • Byproduct removal : Post-synthesis washes with water or organic solvents eliminate diethylammonium chloride or unreacted thiobenzoate .

Experimental Design & Reproducibility

Q. How should researchers design controls for studies on 3'-thio-thymidine’s biological activity?

  • Negative controls : Use unmodified thymidine or scrambled-sequence oligonucleotides.
  • Positive controls : Include known antiviral agents (e.g., AZT) or siRNA with validated targets.
  • Technical replicates : Triplicate HPLC runs or parallel cell cultures minimize batch-to-batch variability .

Q. What steps ensure reproducibility when replicating synthetic protocols from literature?

  • Detailed reagent logs : Document sources/purity of solvents (e.g., THF, acetonitrile) and catalysts (e.g., Et₃N) .
  • Standardized workup : Specify centrifugation speeds, evaporation times, and column chromatography gradients (e.g., 20% methanol in TSKgel DEAE-2SW) .
  • Open data sharing : Deposit NMR spectra, HPLC chromatograms, and raw kinetic data in repositories like PubChem or Zenodo .

Data Interpretation Challenges

Q. How can researchers reconcile low incorporation rates of 3'-thio-thymidine with observed antiviral effects?

  • Substoichiometric activity : Even minimal incorporation may disrupt viral polymerase processivity or induce chain termination .
  • Synergistic combinations : Pair 3'-thio-thymidine with immunomodulators (e.g., interferon) to amplify antiviral responses .

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